![molecular formula C12H14O B1372666 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one CAS No. 56594-98-0](/img/structure/B1372666.png)
1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one
Overview
Description
“1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one” is a chemical compound with the molecular formula C12H14O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one” consists of a cyclopropyl group (a three-membered carbon ring), a 3-methylphenyl group (a phenyl group with a methyl substituent at the 3rd position), and an ethan-1-one group (a two-carbon chain with a carbonyl group at the 1st position) .Physical And Chemical Properties Analysis
“1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one” is a liquid at room temperature . Its molecular weight is 174.24 .Scientific Research Applications
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its cyclopropyl and ketone functional groups are reactive sites that can undergo various chemical transformations, leading to the synthesis of new compounds with potential therapeutic properties .
Material Science
Material scientists explore the use of 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one in the development of new materials. Its stability and organic nature may contribute to the creation of novel polymers or coatings with unique properties .
Analytical Chemistry
In analytical chemistry, this compound’s well-defined physical and chemical properties allow it to be used as a calibration standard in spectroscopy and chromatography. It helps in ensuring the accuracy and reliability of analytical results .
Biochemistry
Biochemists may investigate 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one for its interactions with biological molecules. Understanding its behavior in biological systems can provide insights into the design of new drugs or biochemical probes .
Environmental Science
Environmental scientists might study the compound’s impact on ecosystems. Its degradation products, interaction with environmental pollutants, and potential toxicity are areas of interest. This research can inform safety guidelines and environmental protection policies .
Safety and Hazards
This compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
1-cyclopropyl-2-(3-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-3-2-4-10(7-9)8-12(13)11-5-6-11/h2-4,7,11H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOVWNDCBMIHAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273990 | |
Record name | 1-Cyclopropyl-2-(3-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701273990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56594-98-0 | |
Record name | 1-Cyclopropyl-2-(3-methylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56594-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropyl-2-(3-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701273990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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